Researchers synthesized a series of quinoxalinedione compounds with various substituents, including 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione. They evaluated these compounds for their ability to inhibit the binding of a radioactive marker to the AMPA receptor in rat brain tissue. This study suggested that the imidazole group (1H-imidazol-1-yl) could effectively replace cyano and nitro groups in terms of AMPA receptor antagonism. Among the tested compounds, 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione displayed the most potent activity. PubMed:
Further research explored the selectivity of 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione for the AMPA receptor compared to other excitatory amino acid receptors. The study found it to be a selective antagonist for the AMPA receptor, with a potency (Ki value) comparable to NBQX (a well-known AMPA receptor antagonist). PubMed:
The research also investigated the potential anticonvulsant properties of 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione in mice. The compound showed protective effects against sound-induced seizures, suggesting its possible application in epilepsy treatment. PubMed:
YM 90K hydrochloride is a chemical compound recognized primarily as a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, commonly known as the AMPA receptor. Its chemical designation is 6-(1H-imidazol-1-yl)-7-nitro-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-5-one hydrochloride, and it is classified under the CAS number 154164-30-4. The compound exhibits a high affinity for the AMPA receptor with an inhibition constant (K_i) of approximately 0.084 μM, indicating its potent antagonistic properties against this receptor while showing significantly lower affinities for other glutamate receptors such as kainate and N-methyl-D-aspartate (NMDA) receptors .
The primary biological activity of YM 90K hydrochloride is its role as an AMPA receptor antagonist. This action is significant in neuropharmacology, as it modulates excitatory neurotransmission in the central nervous system. The selectivity of YM 90K for the AMPA receptor over other glutamate receptors suggests potential applications in treating neurological disorders characterized by excessive glutamatergic activity, such as epilepsy and neurodegenerative diseases .
The synthesis of YM 90K hydrochloride typically involves multi-step organic reactions that include:
Specific synthetic routes may vary between laboratories and are subject to optimization based on yield and purity requirements .
YM 90K hydrochloride has several applications in research and potential therapeutic areas:
Interaction studies involving YM 90K hydrochloride focus on its binding affinity and functional effects on AMPA receptors. These studies reveal that:
Several compounds share structural or functional similarities with YM 90K hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Selectivity for AMPA | K_i (nM) |
---|---|---|---|
YM 90K hydrochloride | AMPA receptor antagonist | High | 84 |
Perampanel | AMPA receptor antagonist | Moderate | ~1000 |
NBQX | Non-selective AMPA/kainate antagonist | Moderate | ~200 |
GYKI 52466 | Selective AMPA receptor antagonist | High | ~100 |
YM 90K hydrochloride stands out due to its exceptionally high selectivity for the AMPA receptor over other glutamate receptors, which allows for more precise modulation of excitatory neurotransmission without significant off-target effects. This characteristic makes it particularly valuable in both research settings and potential therapeutic applications .
YM 90K hydrochloride demonstrates potent and selective antagonism of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors through competitive inhibition mechanisms. Radioligand binding assays using rat brain membranes have established that YM 90K hydrochloride exhibits a Ki value of 84 nM for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, representing high-affinity binding characteristics [1] [2]. This binding affinity positions YM 90K hydrochloride as approximately equipotent with 2,3-dihydro-6-nitro-7-sulfamoylbenzo(f)quinoxaline, which demonstrates a Ki value of 0.060 μM [3].
The binding kinetics of YM 90K hydrochloride follow competitive antagonism patterns, as demonstrated through Schild analysis. Electrophysiological studies using two-electrode voltage clamp recordings in Xenopus oocytes expressing rat cortical messenger ribonucleic acid have yielded a pA2 value of 6.83 ± 0.01 for YM 90K hydrochloride inhibition of kainate currents [4]. The Hill slope obtained from Schild regression analysis was 1.02 ± 0.01, indicating adherence to competitive antagonism principles and suggesting a 1:1 stoichiometric interaction between YM 90K hydrochloride and the receptor binding site [4].
Parameter | Value | Units | Methodology |
---|---|---|---|
Ki (AMPA) | 84 | nM | Radioligand binding assay |
pA2 | 6.83 ± 0.01 | - | Schild analysis |
Hill Slope | 1.02 ± 0.01 | - | Schild regression |
IC50 | 0.084 | μM | Competition binding |
The association and dissociation kinetics of YM 90K hydrochloride demonstrate rapid equilibrium characteristics typical of competitive antagonists. The compound exhibits reversible binding properties, allowing for complete recovery of receptor function upon compound removal [4]. Cyclothiazide, a positive allosteric modulator of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, reduces the apparent affinity of YM 90K hydrochloride, consistent with allosteric modulation of the competitive binding site [4].
YM 90K hydrochloride demonstrates excellent selectivity for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors over other ionotropic glutamate receptor subtypes. The compound exhibits a Ki value of 2.2 μM for kainate receptors, representing a 26.2-fold selectivity ratio favoring alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors over kainate receptors [1] [2]. This selectivity profile is particularly significant given the structural similarities between alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate receptor binding domains.
For N-methyl-D-aspartate receptors, YM 90K hydrochloride demonstrates minimal binding affinity with Ki values exceeding 37 μM, indicating greater than 440-fold selectivity for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors [1] [2]. The compound also shows limited interaction with strychnine-insensitive glycine receptors, with a Ki value of 37 μM, representing 440-fold selectivity for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors [1] [2].
Receptor Subtype | Ki Value | Selectivity Ratio | Binding Affinity |
---|---|---|---|
AMPA | 84 nM | 1 | High |
Kainate | 2.2 μM | 26.2 | Moderate |
NMDA | >37 μM | >440 | Very Low |
Glycine (strychnine-insensitive) | 37 μM | 440 | Low |
The selectivity profile of YM 90K hydrochloride has been extensively characterized through electrophysiological studies using recombinant glutamate receptor subtypes. Studies employing GluR-A/B and GluR-B/D receptor combinations have demonstrated that YM 90K hydrochloride maintains consistent antagonist potency across different alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunit compositions [5]. The compound exhibits minimal cross-reactivity with kainate receptor subtypes GluK1-GluK5, maintaining selectivity across heteromeric kainate receptor configurations [6].
The binding of YM 90K hydrochloride to alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors exhibits significant pH dependence, consistent with the quinoxalinedione structural class. This pH sensitivity reflects the importance of deprotonation in quinoxalinedione binding mechanisms, particularly involving lactam-lactim tautomerization of the quinoxalinedione scaffold [7] [8]. The deprotonation of YM 90K hydrochloride occurs close to physiological pH, with the monoanionic form demonstrating greater than 100-fold higher binding affinity compared to the neutral form [7] [8].
The pH-dependent binding mechanism involves electrostatic interactions between the deprotonated quinoxalinedione moiety and a conserved arginine residue within the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor binding pocket [7] [8]. Fluorescence binding assays have demonstrated that YM 90K hydrochloride binding to the GluA2 ligand-binding domain is strongly pH dependent, whereas glutamate binding remains unaffected by pH changes [7] [8]. This differential pH sensitivity provides mechanistic insights into the competitive antagonism exhibited by YM 90K hydrochloride.
pH Range | Binding State | Relative Affinity | Mechanism |
---|---|---|---|
6.0-7.0 | Enhanced | Increased | Protonation state optimization |
7.0-8.0 | Optimal | Maximum | Physiological equilibrium |
8.0-9.0 | Reduced | Decreased | Excessive deprotonation |
The structural basis for pH-dependent binding involves the 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione framework, where the imidazole group at position 6 functions as a bioisostere for cyano and nitro groups [3]. The nitro group at position 7 contributes to the electron-withdrawing characteristics that influence the pKa of the quinoxalinedione nitrogen atoms [3]. Structure-activity relationship studies have confirmed that both the imidazole and nitro substituents are essential for optimal binding affinity and selectivity [3].